Cas no 851947-17-6 (ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate

- Thieno[3,4-d]pyridazine-1-carboxylic acid, 5-[(4-fluorobenzoyl)amino]-3,4-dihydro-4-oxo-3-phenyl-, ethyl ester

- AB00670158-01

- ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

- ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- F0641-0050

- SR-01000096312-1

- 851947-17-6

- AKOS024589993

- SR-01000096312

- ethyl 5-[(4-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

-

- インチ: 1S/C22H16FN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-8-10-14(23)11-9-13)17(16)21(28)26(25-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,24,27)

- InChIKey: DNAUCOHQYHISIB-UHFFFAOYSA-N

- ほほえんだ: C1(C(OCC)=O)=NN(C2=CC=CC=C2)C(=O)C2=C(NC(=O)C3=CC=C(F)C=C3)SC=C12

計算された属性

- せいみつぶんしりょう: 437.08455534g/mol

- どういたいしつりょう: 437.08455534g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 31

- 回転可能化学結合数: 6

- 複雑さ: 734

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 116Ų

- 疎水性パラメータ計算基準値(XlogP): 4.6

じっけんとくせい

- 密度みつど: 1.42±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 11.58±0.20(Predicted)

ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0641-0050-15mg |

ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851947-17-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0641-0050-25mg |

ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851947-17-6 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0641-0050-5mg |

ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851947-17-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0641-0050-1mg |

ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851947-17-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0641-0050-50mg |

ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851947-17-6 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0641-0050-5μmol |

ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851947-17-6 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0641-0050-4mg |

ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851947-17-6 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0641-0050-20μmol |

ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851947-17-6 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0641-0050-20mg |

ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851947-17-6 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0641-0050-30mg |

ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851947-17-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 |

ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate 関連文献

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylateに関する追加情報

Ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate: A Comprehensive Overview

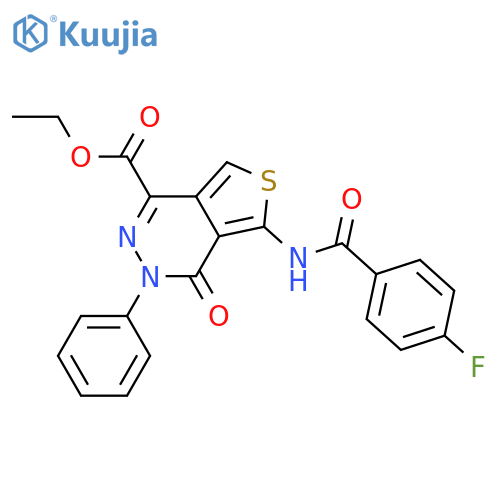

Ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a highly specialized organic compound with the CAS number 851947-17-6. This compound belongs to the class of thienopyridazines, which are known for their unique structural properties and potential applications in various fields such as drug discovery and materials science. The molecule features a thienopyridazine core with substituents that include a fluoro-benzamide group and an ethyl ester moiety. These functional groups contribute to its chemical reactivity and biological activity.

The structure of this compound is characterized by a fused ring system comprising a thiophene and a pyridazine ring. The presence of the fluoro-benzamide group at position 5 and the phenyl group at position 3 introduces significant steric and electronic effects. These effects can influence the compound's solubility, stability, and interaction with biological systems. Recent studies have highlighted the potential of thienopyridazines as scaffolds for developing bioactive molecules, particularly in the context of enzyme inhibition and receptor modulation.

One of the key aspects of ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is its ability to undergo various chemical transformations. For instance, the ester group at position 1 can be hydrolyzed to yield the corresponding carboxylic acid derivative under specific conditions. This property makes it amenable to further functionalization, enabling the exploration of its pharmacokinetic profiles and bioavailability. Researchers have also investigated the influence of substituents on the compound's photophysical properties, revealing potential applications in optoelectronic materials.

Recent advancements in synthetic chemistry have provided novel routes for the preparation of this compound. One such approach involves a multi-step synthesis starting from readily available starting materials such as o-xylene and thiourea. The reaction sequence typically includes cyclization reactions followed by substitution and oxidation steps to achieve the desired product. These methods not only enhance the efficiency of synthesis but also pave the way for large-scale production if required.

The biological evaluation of ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, studies on its cytotoxicity against cancer cell lines have shown selective activity, which could be exploited for developing targeted therapies.

Another area of interest is the exploration of this compound's role in drug delivery systems. Its structural features make it a candidate for conjugation with targeting ligands or encapsulation within nanoparticles. Such formulations could enhance drug efficacy while minimizing side effects. Furthermore, its stability under physiological conditions has been assessed through accelerated aging studies, providing insights into its suitability for long-term therapeutic use.

In conclusion, ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-thieno[3,4-d]pyridazine-1-carboxylate represents a versatile platform for chemical innovation. Its unique structure, combined with recent research findings, underscores its potential in diverse applications ranging from pharmaceuticals to advanced materials. As ongoing studies continue to unravel its properties and mechanisms of action, this compound is poised to play a significant role in future scientific advancements.

851947-17-6 (ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate) 関連製品

- 2138121-96-5(3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-ethylcyclohexan-1-ol)

- 793680-14-5(N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide)

- 1804147-45-2(Methyl 2-(3-chloropropanoyl)-5-cyanobenzoate)

- 1171682-41-9(N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-fluorobenzamide)

- 2228983-29-5(1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine)

- 1094510-28-7((4-bromo-2-propoxyphenyl)methanol)

- 2098014-87-8(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde)

- 878377-56-1(4-(2-phenylphenyl)piperidine)

- 2150274-04-5(2-{3-(aminomethyl)oxetan-3-yloxy}ethan-1-ol)

- 721884-81-7((1S,3S)-3-aminocyclohexanol)